Einecs 265-778-8

Descripción

Propiedades

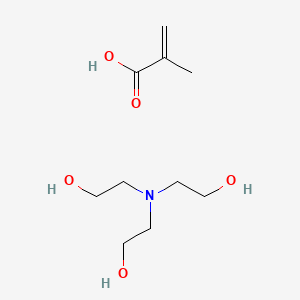

Número CAS |

65443-02-9 |

|---|---|

Fórmula molecular |

C10H21NO5 |

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H15NO3.C4H6O2/c8-4-1-7(2-5-9)3-6-10;1-3(2)4(5)6/h8-10H,1-6H2;1H2,2H3,(H,5,6) |

Clave InChI |

WZXYIWMZCIFNRB-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)O.C(CO)N(CCO)CCO |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Tall Oil Polyethylenepolyamine Adducts

Mechanism of Amide Bond Formation in Tall Oil Fatty Acid-Polyethylenepolyamine Reactions

The synthesis of tall oil-polyethylenepolyamine adducts is fundamentally a condensation reaction that results in the formation of amide bonds. This process, known as direct amidation, involves the reaction of a carboxylic acid with an amine at elevated temperatures.

Role of Carboxylic Acid Groups and Amine Functionalities in Condensation

The primary reactive species in this synthesis are the carboxylic acid groups (-COOH) of the tall oil fatty acids (such as oleic and linoleic acids) and the primary and secondary amine functionalities (-NH2 and -NH-) of the polyethylenepolyamines (e.g., diethylenetriamine (B155796), triethylenetetramine).

The reaction mechanism proceeds in two main stages. Initially, an acid-base reaction occurs where the basic amine group deprotonates the carboxylic acid, forming a stable but unreactive ammonium (B1175870) carboxylate salt. This initial step is typically exothermic. To proceed to the amide, this salt must be dehydrated, which requires significant energy input in the form of heat. At temperatures exceeding 140-160°C, the salt undergoes thermal condensation, eliminating a molecule of water and forming the covalent amide bond (-CONH-). The continuous removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the amide product.

Influence of Reaction Conditions on Adduct Structure and Yield

Temperature: High temperatures, typically in the range of 140°C to 220°C, are necessary to overcome the activation energy for the dehydration of the ammonium salt intermediate. However, excessively high temperatures can lead to degradation or unwanted side reactions.

Pressure: The reaction is often carried out under reduced pressure or with a nitrogen sparge to facilitate the removal of water, thereby shifting the reaction equilibrium towards the product side and increasing the yield of the amide.

Stoichiometry: The molar ratio of tall oil fatty acid to polyethylenepolyamine is a critical parameter that dictates the structure of the adduct. An excess of fatty acid can lead to the formation of multiple amide linkages on a single polyamine molecule. Furthermore, when using polyamines like diethylenetriamine (DETA), specific reactant ratios can favor the formation of heterocyclic structures known as imidazolines through a secondary cyclization reaction of an intermediate amidoamine.

The interplay between these conditions determines the degree of amidation, the potential for cross-linking, and the formation of byproducts, thus defining the physical and chemical properties of the final adduct.

Table 1: Effect of Reactant Molar Ratio on Product Composition

| Molar Ratio (Fatty Acid:DETA) | Predominant Product | Reaction Pathway |

|---|---|---|

| 1:1 | Amidoamine & Imidazoline (B1206853) | Initial amidation followed by intramolecular cyclization with water removal. |

| 2:1 | Diamide | Amidation of both primary amine groups on DETA. |

Derivatization Pathways and Structural Modifications

The base tall oil-polyethylenepolyamine adduct, which contains residual amine and potentially carboxyl groups, can be further modified to create derivatives with tailored properties. These derivatization pathways include the formation of glycolate (B3277807), acetate (B1210297), and ethoxylated adducts.

Glycolate Adducts and their Formation Mechanisms

Glycolate adducts are formed by introducing glycolic acid into the adduct structure. The most probable mechanism for this derivatization is an acid-base reaction between the carboxylic acid functionality of glycolic acid (HOOC-CH2-OH) and the remaining basic secondary or tertiary amine sites on the polyamine backbone of the adduct. This results in the formation of an ammonium glycolate salt. This reaction adds hydrophilic character to the molecule due to the presence of both the carboxylate and the hydroxyl groups of the glycolate moiety.

An alternative, though less likely, pathway under forcing conditions could involve the esterification of the hydroxyl group of glycolic acid with any unreacted carboxylic acid groups from the tall oil component of the adduct.

Acetate Derivatives and their Synthetic Routes

Acetate derivatives of the tall oil-polyethylenepolyamine adducts can be synthesized through two primary routes, leading to different chemical structures.

Acetate Salt Formation: This is a straightforward acid-base reaction where acetic acid is added to the adduct. The acidic proton from the acetic acid is transferred to the basic nitrogen atoms of the polyamine backbone, forming an ammonium acetate salt. This process increases the water solubility and modifies the cationic nature of the adduct.

N-Acetylation: A covalent modification can be achieved through N-acetylation, where the primary and secondary amine groups are converted to acetamides. This is typically accomplished by reacting the adduct with a strong acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This reaction caps (B75204) the reactive amine groups, converting them into neutral amide functionalities and significantly altering the chemical properties of the polymer by reducing its basicity and increasing its lipophilicity.

Table 2: Comparison of Acetate Derivatization Routes

| Route | Reagent | Bond Formed | Product Type | Key Property Change |

|---|---|---|---|---|

| Salt Formation | Acetic Acid | Ionic | Ammonium Acetate Salt | Increased water solubility |

| N-Acetylation | Acetic Anhydride | Covalent | N-Acetyl Amide | Reduced basicity, increased lipophilicity |

Ethoxylated Derivatives and their Preparative Chemistry

Ethoxylation is a common industrial process used to introduce poly(ethylene glycol) (PEG) chains onto a substrate, thereby increasing its hydrophilicity and modifying its surfactant properties. In the case of tall oil-polyethylenepolyamine adducts, the remaining primary and secondary amine hydrogens are reactive sites for ethoxylation.

The synthesis involves the reaction of the adduct with ethylene (B1197577) oxide under basic or acidic catalysis at elevated temperatures and pressures. The reaction proceeds via the nucleophilic attack of the amine nitrogen on the carbon of the strained ethylene oxide ring, leading to a ring-opening addition. This process adds a hydroxyethyl (B10761427) group (-CH2CH2OH) to the nitrogen. The reaction can continue sequentially, with the newly formed terminal hydroxyl group reacting with further molecules of ethylene oxide to build a polyether chain. The length of the ethoxy chains can be controlled by the stoichiometry of the ethylene oxide used and the reaction conditions.

Incorporation of Additional Amine Components in Adduct Synthesis

To modify the properties of the final adduct, additional amine components such as diethanolamine (B148213) (DEA), ethanolamine, and triethanolamine (B1662121) (TEA) can be incorporated into the synthesis. The inclusion of these alkanolamines introduces hydroxyl functionalities, which can alter the adduct's solubility, emulsification properties, and reactivity.

The reaction of tall oil fatty acids with diethanolamine, for instance, can lead to the formation of diethanolamides. This amidation process is influenced by temperature and the molar ratio of the reactants. When used in conjunction with polyethylenepolyamines, a complex mixture of amidoamines, amides, and potentially esters can be formed. The presence of hydroxyl groups from the ethanolamines can also lead to esterification reactions with the carboxylic acid groups of the tall oil fatty acids, further diversifying the molecular structures within the final product.

Key Research Findings on Ethanolamine Incorporation:

| Amine Component | Primary Reaction Products with TOFA | Potential Impact on Adduct Properties |

| Diethanolamine (DEA) | Diethanolamides, amidoamines | Increased hydrophilicity, altered emulsification characteristics |

| Ethanolamine | Monoethanolamides | Modification of surfactant properties |

| Triethanolamine (TEA) | Esters, amides | Enhanced water solubility, potential for cross-linking |

Advanced Synthetic Strategies for Tailored Amidoamine/Imidazoline Structures

To further refine the structure and functionality of tall oil-polyethylenepolyamine adducts, advanced synthetic strategies have been developed. These methods often involve the pre-modification of the fatty acid or polyamine reactants.

Ozonized Fatty Acid Precursors in Polyamine Reactions

The use of ozonized fatty acid precursors introduces reactive oxygen species into the fatty acid backbone. Ozonolysis cleaves the carbon-carbon double bonds present in the unsaturated fatty acids of tall oil, such as oleic and linoleic acids, to form aldehydes, carboxylic acids, and other oxygenated species.

When these ozonized fatty acids react with polyethylenepolyamines, the resulting adducts possess a different chemical architecture compared to those derived from untreated tall oil fatty acids. The presence of additional carbonyl and carboxyl groups can lead to a more complex network of amides and other linkages, potentially enhancing the adduct's performance in specific applications. This pre-treatment of the fatty acid allows for the synthesis of amidoamines and imidazolines with modified physical and chemical properties.

Chain-Extended Polyamine Compounds in Adduct Formation

Chain-extended polyamines are polyamines that have been modified to increase their molecular weight and the distance between amine functional groups. This can be achieved through various chemical reactions, such as the reaction of a polyamine with a difunctional alkylating agent.

By-product Formation and Purity Considerations in Adduct Synthesis

The reaction between tall oil fatty acids and polyethylenepolyamines is seldom a perfectly selective process and often yields a mixture of products and by-products. Understanding and controlling the formation of these by-products is crucial for ensuring the quality and performance of the final adduct.

A primary consideration is the equilibrium between amidoamines and imidazolines. The initial reaction typically forms an amidoamine, which can then undergo an intramolecular cyclization to form an imidazoline, with the elimination of a water molecule. ktu.lt The extent of this conversion is dependent on reaction temperature and time. ktu.lt

Common By-products and Impurities:

Unreacted Raw Materials: Residual tall oil fatty acids and polyethylenepolyamines can remain in the final product if the reaction does not go to completion.

Diamides: If the molar ratio of fatty acid to polyamine is high, the formation of diamides, where two fatty acid molecules have reacted with a single polyamine, can occur.

Esters: As mentioned previously, esterification can occur, particularly when alkanolamines are used or at high reaction temperatures.

Oxidation Products: The unsaturated nature of tall oil fatty acids makes them susceptible to oxidation, especially at elevated temperatures, leading to a variety of oxidized by-products.

Purity and Analytical Considerations:

To ensure the desired product composition, various analytical techniques are employed to characterize the reaction mixture. These include:

Titration Methods: To determine the acid value (residual fatty acids) and amine value (residual amines).

Chromatography (GC and HPLC): To separate and quantify the different components in the product mixture.

Spectroscopy (FTIR and NMR): To identify the functional groups present (e.g., amide, imidazoline, ester) and elucidate the molecular structures.

Purification of the final product can be challenging due to the complexity of the mixture and the high boiling points of the components. Distillation under vacuum is a common method used to remove unreacted starting materials and lower-boiling by-products. Other purification techniques may include solvent extraction and chromatographic methods, depending on the desired purity and the nature of the impurities.

Molecular Architecture and Conformational Analysis of Tall Oil Polyethylenepolyamine Condensates

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the complex molecular structures within tall oil-polyethylenepolyamine condensates. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into the functional groups present and their chemical environment.

FTIR spectroscopy is a powerful tool for confirming the conversion of reactants and identifying the formation of new functional groups. The condensation reaction is monitored by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic amide and imidazoline (B1206853) bands. The presence of a C=O stretching peak around 1710 cm⁻¹ is indicative of the initial carboxylic acid functional group. ampp.org Upon reaction, the formation of amide linkages is confirmed by the appearance of the Amide I band (C=O stretch) typically around 1640-1680 cm⁻¹ and the Amide II band (N-H bend and C-N stretch) around 1530-1550 cm⁻¹. Further reaction to form imidazolines can be identified by a characteristic C=N stretching vibration near 1600-1610 cm⁻¹. aip.org

¹H and ¹³C NMR spectroscopy provide more detailed structural information. In ¹H NMR spectra of fatty acid amides, the alkenic protons (=CH) of the unsaturated fatty acid chains typically appear as a multiplet around δ 5.3-5.4 ppm. mdpi.comaocs.org Signals corresponding to the methylene (B1212753) groups adjacent to the amide nitrogen (NH-CH₂) can be observed between δ 3.4 and 3.7 ppm. mdpi.com In ¹³C NMR, the formation of amide groups is confirmed by signals for the amide carbonyl carbon, which resonates in the region of δ 170-176 ppm. mdpi.comampp.org The various carbon atoms within the long alkyl chains of the fatty acids and the ethylene (B1197577) units of the polyamines produce a complex set of signals in the upfield region of the spectrum. aocs.org

Table 1: Characteristic Spectroscopic Data for Tall Oil-Polyethylenepolyamine Condensates

| Technique | Functional Group | Characteristic Signal/Peak Position | Reference |

|---|---|---|---|

| FTIR | Carboxylic Acid (C=O) | ~1710 cm⁻¹ | ampp.org |

| Amide I (C=O) | 1640-1680 cm⁻¹ | - | |

| Amide II (N-H/C-N) | 1530-1550 cm⁻¹ | - | |

| Imidazoline (C=N) | ~1600-1610 cm⁻¹ | aip.org | |

| ¹H NMR | Alkenic Protons (=CH) | δ 5.3-5.4 ppm | mdpi.com |

| Methylene (NH-CH₂) | δ 3.4-3.7 ppm | mdpi.com | |

| ¹³C NMR | Amide Carbonyl (C=O) | δ 170-176 ppm | mdpi.comampp.org |

Chromatographic and Separation Methodologies for Complex Mixture Analysis

Given the UVCB nature of Einecs 265-778-8, chromatographic techniques are essential for characterizing the distribution of molecular weights and separating the complex mixture into its constituent components.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is widely used to determine the molecular weight distribution of the resulting polymeric products. Polyamides derived from fatty acids can exhibit a broad range of molecular weights, often from 1,000 to over 50,000 Daltons. google.comgoogle.ps For instance, studies on related bio-based polyamides have reported weight average molecular weights (Mw) up to 6460 g/mol , with polydispersity indices (PDI) typically between 1.5 and 3.5. google.comsemanticscholar.org This analysis is crucial as the molecular weight distribution significantly impacts the physical properties of the condensate, such as viscosity and thermal stability.

High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for analyzing the composition of the initial tall oil feedstock and for separating the reaction products. researchgate.net Often, derivatization of the fatty and resin acids, for example, into phenacyl esters, is performed to facilitate UV detection. researchgate.netresearchgate.net Gas Chromatography (GC), typically after methylation of the acid components, is also routinely employed to quantify the individual fatty and resin acids in tall oil and its fractionation products. oup.com These separation techniques provide a detailed compositional map, which is vital for quality control and for correlating the molecular makeup with the performance of the final product. science.gov

Table 2: Typical Molecular Weight Data for Related Fatty Acid Polyamides from GPC Analysis

| Parameter | Typical Value Range | Reference |

|---|---|---|

| Weight Average Molecular Weight (Mw) | 1,000 - 50,000 Da | google.comgoogle.ps |

| Polydispersity Index (PDI) | 1.5 - 3.5 | google.com |

Advanced Microscopy for Morphological and Supramolecular Characterization

Advanced microscopy techniques provide visual evidence of the material's morphology at the micro- and nanoscale, including the supramolecular structures that can form through self-assembly.

Scanning Electron Microscopy (SEM) can be used to study the surface morphology of materials derived from tall oil-based polymers. researchgate.netresearchgate.net For example, in the context of polyurethane foams made from tall oil polyols, SEM reveals details about the cellular structure, such as cell size and anisotropy, which are critical to the material's mechanical properties. researchgate.net

Atomic Force Microscopy (AFM) is particularly suited for investigating the supramolecular organization of these amphiphilic molecules. Fatty acids and their derivatives are known to self-assemble on various surfaces, forming highly ordered nanostructures. researchgate.netdiva-portal.org Studies have shown that long-chain fatty acids can form lamellar or stripe-like patterns on surfaces like graphite. researchgate.net Similarly, imidazoline-based inhibitors, which are key components of the condensate, have been observed to form self-assembled films on metal surfaces. rsc.org AFM can directly image these molecular assemblies, providing insights into how these condensates form protective layers, for instance, in corrosion inhibition applications. The technique can reveal domain sizes, pattern periodicity, and the influence of the molecular structure on the resulting morphology. researchgate.netnih.gov This capacity to visualize self-assembled monolayers and quantify their nanomechanical properties is crucial for understanding the mechanisms behind their surface activity. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches to Tall Oil Polyethylenepolyamine Systems

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

The formation of the primary components in Einecs 265-778-8 involves the amidation reaction between the carboxylic acids present in tall oil (a mixture of fatty acids like oleic and linoleic acid, and resin acids) and the amine groups of polyethylenepolyamines. Current time information in Baltimore, MD, US.frontiersin.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in unraveling the intricate mechanisms of this reaction.

DFT studies on the direct amidation of carboxylic acids and amines have explored various potential reaction pathways. dur.ac.ukresearchgate.net These calculations help in assessing the relative energies of different mechanistic schemes. For instance, a neutral intermediate pathway, which may involve the dimerization of the carboxylic acid through hydrogen bonding, has been identified as a viable route for direct amide formation, as opposed to a mechanism involving zwitterionic intermediates. researchgate.net The uncatalyzed reaction is often thought to be challenging due to the formation of unreactive carboxylate-ammonium salts. dur.ac.uk

Computational studies allow for the detailed characterization of the transition states involved in the amidation process. researchgate.netacs.org By calculating the activation energy barriers for different proposed mechanisms, researchers can predict the most likely reaction pathway under specific conditions. For example, in a simple amide formation between acetic acid and methylamine, a four-membered transition state has been proposed where C-N and O-H bonds form, while C-O and N-H bonds break simultaneously. researchgate.net The high energy barriers often predicted by these calculations explain why industrial processes for producing these amides typically require elevated temperatures. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Amidation Reaction Components

| Molecule Type | Descriptor | Typical Calculated Value Range | Significance in Reactivity |

| Carboxylic Acid | HOMO Energy | -6.0 to -7.5 eV | Relates to the ability to donate electrons. |

| Carboxylic Acid | LUMO Energy | 1.5 to 2.5 eV | Relates to the ability to accept electrons. |

| Amine | HOMO Energy | -5.5 to -6.5 eV | Indicates nucleophilicity of the amine. |

| Amine | NBO Charge on Nitrogen | -0.8 to -1.0 e | Quantifies the electron density on the reactive nitrogen atom. |

| Transition State | Activation Energy (ΔG‡) | 20 to 40 kcal/mol | Determines the kinetic feasibility of the reaction pathway. |

Note: The values in this table are illustrative and can vary significantly based on the specific molecules and the level of theory used in the calculations.

Molecular Dynamics Simulations of Adduct Conformation and Intermolecular Interactions

Once the tall oil-polyethylenepolyamine adducts are formed, their effectiveness, for instance as corrosion inhibitors, is largely dependent on their three-dimensional conformation and how they interact with surfaces and other molecules. Molecular Dynamics (MD) simulations are a powerful tool to study these dynamic aspects. nih.govresearchgate.net

MD simulations can track the movement of every atom in a system over time, providing a detailed picture of the conformational landscape of the complex amide molecules. diva-portal.org For the reaction products of tall oil and polyethylenepolyamines, which can be long and flexible, MD simulations can reveal the preferred shapes (conformations) in different environments, such as in solution or at a metal-water interface. The conformational flexibility of the polyamine backbone is a crucial property for its interactions. diva-portal.org

These simulations are also used to study the intermolecular interactions between the adduct molecules themselves and between the adducts and their surroundings. For example, in the context of corrosion inhibition, MD simulations can model the adsorption of the amide molecules onto a metal surface, elucidating the nature of the protective film formed. researchgate.netwhiterose.ac.uk The simulations can show how the hydrophobic fatty acid tails and the hydrophilic polyamine headgroups orient themselves to create a barrier against corrosive agents. DFT-based studies have indicated that the self-assembly of amide molecules can be energetically preferred over their adsorption to surfaces in some systems. researchgate.net

Table 2: Key Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description | Significance for Tall Oil-Polyamine Adducts |

| Hydrogen Bonding | Between amide groups, and with water or surface hydroxyl groups. | Influences aggregation, solubility, and adhesion to surfaces. |

| Van der Waals Forces | Between the long hydrocarbon chains of the fatty acids. | Drives the formation of a dense, hydrophobic protective layer. |

| Electrostatic Interactions | Between the charged or polar amine groups and a charged metal surface. | Crucial for the initial adsorption and anchoring of the inhibitor. |

| π-π Stacking | Possible interactions if aromatic resin acids are present in the adduct. | Can contribute to the stability and density of the adsorbed film. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.netmdpi.com For the complex mixture of Einecs 265-778-8, QSAR can be a valuable tool for predicting properties like corrosion inhibition efficiency without the need for extensive experimental testing for every possible component. frontiersin.orgajchem-b.com

In a QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors are numerical representations of the chemical structure and can be categorized as constitutional, topological, geometrical, and electronic. researchgate.net Quantum chemical calculations are often used to derive electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. mdpi.comajchem-b.com

For corrosion inhibitors, QSAR models have been developed that correlate these descriptors with the experimentally determined inhibition efficiency. mdpi.commdpi.com For example, a higher HOMO energy often correlates with better inhibition efficiency as it indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal. nih.gov Similarly, a lower energy gap (ΔE = ELUMO - EHOMO) suggests higher reactivity. ajchem-b.com The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface is another important descriptor. mdpi.com

Table 3: Common Descriptors Used in QSAR Models for Corrosion Inhibitors

| Descriptor | Type | Information Provided |

| Molecular Weight (MW) | Constitutional | Size of the molecule. |

| LogP | Physicochemical | Hydrophobicity of the molecule. |

| Dipole Moment (μ) | Electronic | Polarity and distribution of charge in the molecule. |

| EHOMO | Quantum Chemical | Electron-donating ability. |

| ELUMO | Quantum Chemical | Electron-accepting ability. |

| Energy Gap (ΔE) | Quantum Chemical | Chemical reactivity and stability. |

| ΔN | Quantum Chemical | Tendency to donate electrons to a metal surface. |

Computational Design of Novel Adduct Structures and Reaction Pathways

Beyond understanding existing compounds, computational chemistry serves as a powerful tool for the in silico design of novel adduct structures with enhanced properties. nih.govelsevier.com By leveraging the insights gained from quantum chemical calculations, MD simulations, and QSAR models, researchers can rationally design new molecules based on the tall oil and polyethylenepolyamine framework.

The process often starts with a known active molecule from the Einecs 265-778-8 mixture. Computational methods can then be used to predict how modifications to its structure would affect its performance. For example, DFT calculations can assess the reactivity of proposed new structures, while QSAR models can predict their inhibition efficiency based on calculated descriptors. nih.govmdpi.com This allows for the virtual screening of a large number of candidate molecules, prioritizing the most promising ones for synthesis and experimental testing.

Furthermore, computational approaches can be used to explore novel reaction pathways for the synthesis of these adducts. eurekalert.org This could involve designing catalysts to lower the activation energy of the amidation reaction, allowing for milder reaction conditions, or to steer the reaction towards the formation of specific isomers with desired properties. Quantum chemical calculations can be used to investigate the mechanism of catalyzed reactions and to design catalysts with optimal activity and selectivity. eurekalert.org

Interfacial Phenomena and Surface Activity Mechanisms of Tall Oil Polyethylenepolyamine Adducts

Fundamental Mechanisms of Surface Tension Reduction

Tall oil-polyethylenepolyamine adducts function as cationic surfactants. google.com The fundamental mechanism by which these compounds reduce surface tension is through their adsorption at the air-water or oil-water interface. This adsorption is driven by the amphiphilic structure of the adduct molecules. The hydrophobic fatty acid chains from the tall oil orient themselves away from the aqueous phase, while the hydrophilic polyamine portions are attracted to the water.

This molecular arrangement disrupts the cohesive energy at the surface of the water. In an aqueous solution, water molecules at the surface experience strong inward cohesive forces, leading to high surface tension. When the tall oil-polyethylenepolyamine adducts are introduced, their molecules position themselves at the interface, reducing the concentration of water molecules at the surface and interfering with their hydrogen bonding network. This leads to a decrease in the interfacial tension. For instance, in bitumen emulsions, these emulsifiers can lower the interfacial tension between bitumen and water to less than 40 dynes/cm. orbit.comgoogle.com

A summary of typical components found in crude tall oil, the precursor to the hydrophobic part of the adduct, is presented in the table below.

| Component | Percentage (%) |

| Rosin Acids | 40-50 |

| Fatty Acids | 40-50 |

| Unsaponifiables | 5-10 |

Emulsification and Stabilization Mechanisms in Multi-phase Systems

The primary application of tall oil-polyethylenepolyamine adducts is as emulsifiers, particularly in the creation of cationic asphalt (B605645) emulsions. trb.org Emulsification is the process of dispersing one liquid into another immiscible liquid, such as oil into water. These adducts facilitate this process and ensure the stability of the resulting emulsion through several mechanisms.

When added to a system of oil and water and subjected to mechanical shear, the adduct molecules migrate to the interface of the oil droplets. Their amphiphilic nature allows them to form a protective film around the dispersed oil droplets. google.com The hydrophobic fatty acid tails penetrate the oil phase, while the hydrophilic polyamine heads, which are positively charged in acidic conditions, extend into the continuous water phase.

This arrangement stabilizes the emulsion in two primary ways:

Electrostatic Repulsion: The positively charged hydrophilic heads create a net positive charge on the surface of each oil droplet. This leads to electrostatic repulsion between the droplets, preventing them from coalescing or clumping together.

Steric Hindrance: The physical presence of the adsorbed surfactant layer creates a mechanical barrier that also hinders droplet coalescence.

The stability and characteristics of the emulsion, such as whether it is a quick-setting, medium-setting, or slow-setting emulsion, can be controlled by modifying the chemical structure of the adduct and the formulation of the emulsion. For example, using adducts derived from dicarboxylic or tricarboxylic tall oil fatty acids can produce more stable slurries with desirable setting times for applications like slurry seals. trb.org

The table below presents data on bitumen emulsions prepared with a modified tall oil condensate of polyethylene (B3416737) polyamine. orbit.comgoogle.com

| Property | Value |

| Emulsifier Dosage (% by total weight of emulsion) | 1.0 - 1.5 |

| Bitumen Content (% by total weight of composition) | 4.8 |

| Interfacial Tension (dynes/cm) | < 40 |

Adsorption Behavior at Solid-Liquid and Liquid-Liquid Interfaces

The adsorption of tall oil-polyethylenepolyamine adducts at interfaces is critical to their function not only in stabilizing emulsions but also in applications such as anti-stripping agents in asphalt pavements. ijsr.net

At Liquid-Liquid Interfaces: As discussed in the context of emulsification, these adducts readily adsorb at the oil-water interface. The kinetics of this adsorption and the resulting interfacial rheology (the flow properties of the interface) are crucial. These adducts are designed to create a low-viscosity interface, which facilitates the emulsification process and ensures the stability of the emulsion under various conditions. orbit.com The structure of the surfactant influences how it packs at the interface, which in turn affects the fluidity and stability of the interfacial film. orbit.com

At Solid-Liquid Interfaces: In the context of asphalt pavements, the interface of primary interest is between the bitumen (asphalt binder) and the aggregate (crushed stone or gravel). Aggregates often have a negatively charged surface, especially in the presence of water. The cationic nature of tall oil-polyethylenepolyamine adducts makes them effective adhesion promoters at this interface. ijsr.net

The positively charged hydrophilic heads of the adduct molecules are attracted to the negatively charged aggregate surface. The hydrophobic tails, which are compatible with the bitumen, then orient themselves outwards, creating a strong chemical bridge between the aggregate and the asphalt binder. This improves the wetting of the aggregate by the bitumen and enhances the adhesive bond between the two materials. ijsr.net This strong adhesion is crucial for the durability of the pavement, as it prevents "stripping," which is the displacement of the asphalt film from the aggregate surface by water. ijsr.net

Applications in Materials Science and Industrial Process Optimization Research

Corrosion Inhibition Mechanisms and Surface Passivation Studies

The compound Einecs 265-778-8 is recognized for its efficacy as a corrosion inhibitor, particularly for protecting metallic surfaces in aggressive environments. Its mechanism of action is primarily attributed to its ability to form a persistent, protective film on the metal surface, a process known as passivation.

The protective layer formed by Einecs 265-778-8 on metal surfaces is a result of the adsorption of its molecules onto the metal. This adsorption is facilitated by the presence of polar functional groups, such as amines and carboxylic acids, within its structure. These groups can interact with the metallic surface through chemisorption and physisorption, creating a durable barrier that isolates the metal from corrosive agents. The long, hydrophobic fatty acid chains of the molecule orient themselves away from the surface, further repelling water and other corrosive species. This film formation effectively blocks the electrochemical reactions that drive corrosion, such as the anodic dissolution of the metal and the cathodic reduction of oxygen.

The effectiveness of corrosion inhibitors like Einecs 265-778-8 is routinely evaluated using a suite of electrochemical and spectroscopic techniques. These methods provide detailed insights into the inhibition mechanism and the properties of the protective film.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the corrosion behavior of metals. In the context of Einecs 265-778-8, EIS measurements can reveal the formation of an insulating protective layer. The impedance of the metal-electrolyte interface increases significantly in the presence of the inhibitor, which is indicative of a reduction in the corrosion rate. The data is often represented in Nyquist and Bode plots, which can be modeled with equivalent electrical circuits to quantify parameters such as charge transfer resistance and double-layer capacitance. An increase in charge transfer resistance and a decrease in double-layer capacitance are typically observed, confirming the formation of an adsorbed protective film. researchgate.netresearchgate.netuakron.eduyoutube.comyoutube.com

Potentiodynamic Polarization is another key electrochemical technique that provides information on both the anodic and cathodic corrosion reactions. By scanning the potential of the metal and measuring the resulting current, polarization curves (Tafel plots) are generated. In the presence of Einecs 265-778-8, a shift in the corrosion potential (Ecorr) and a reduction in the corrosion current density (icorr) are observed. This indicates that the inhibitor affects both the anodic and cathodic reactions, classifying it as a mixed-type inhibitor. bendola.comfrontiersin.orgresearchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive spectroscopic technique that provides elemental and chemical state information about the top few nanometers of a material's surface. XPS is employed to analyze the composition of the protective film formed by the inhibitor on the metal surface. Studies on similar tall oil-based inhibitors have shown the presence of carbon, nitrogen, and oxygen in the surface layer, confirming the adsorption of the organic molecules. High-resolution XPS spectra can further reveal the nature of the chemical bonds between the inhibitor and the metal surface, providing direct evidence of chemisorption. researchgate.net

The following table summarizes typical data obtained from electrochemical studies of steel corrosion inhibition in an acidic medium in the presence of a tall oil-based inhibitor.

| Parameter | Uninhibited | Inhibited |

| Corrosion Potential (Ecorr) | -450 mV | -420 mV |

| Corrosion Current Density (icorr) | 150 µA/cm² | 15 µA/cm² |

| Inhibition Efficiency | - | 90% |

| Charge Transfer Resistance (Rct) from EIS | 200 Ω·cm² | 2000 Ω·cm² |

Note: The data presented is illustrative and based on typical results from studies on tall oil-based corrosion inhibitors.

Development of Biodegradable Materials and Sustainable Polymers

The biorenewable origin of Einecs 265-778-8 from tall oil makes it a valuable component in the development of sustainable and biodegradable materials. Its integration into polymer matrices can enhance properties while improving the environmental profile of the resulting products.

Tall oil-derived adducts, including maleated derivatives like Einecs 265-778-8, can be incorporated into various polymer matrices to modify their properties. For instance, blending these adducts with commodity plastics like polyethylene (B3416737) can improve certain mechanical properties. The presence of functional groups in the tall oil derivative can enhance interfacial adhesion in polymer blends and composites. Research has demonstrated that the addition of maleated polyethylene to HDPE/PA12 blends can improve mechanical performance. researchgate.net

The following table presents hypothetical data on the mechanical properties of High-Density Polyethylene (HDPE) blended with a maleated tall oil adduct.

| Property | Neat HDPE | HDPE + 5% Tall Oil Adduct |

| Tensile Strength (MPa) | 25 | 27 |

| Elongation at Break (%) | 600 | 550 |

| Young's Modulus (GPa) | 1.0 | 1.1 |

Note: This data is illustrative and intended to show the potential effects of incorporating tall oil adducts into a polymer matrix. researchgate.netuotechnology.edu.iqcrimsonpublishers.commdpi.com

Tall oil is a significant by-product of the Kraft pulping process and represents a second-generation biorenewable feedstock, meaning it does not compete with food crops. mdpi.comresearchgate.net The fatty acids within tall oil, primarily oleic and linoleic acids, are valuable precursors for the synthesis of a wide range of polymers. These fatty acids can be chemically modified through processes like maleation, epoxidation, and polymerization to create monomers and oligomers for bio-based polyesters, polyamides, and polyurethanes. mdpi.comresearchgate.netdiva-portal.org The development of polymers from tall oil fatty acids is a key area of research aimed at reducing the reliance on petrochemical feedstocks and creating more sustainable materials. mdpi.comnih.gov Studies have shown the successful synthesis of thermoset resins and other polymeric materials from tall oil fatty acids, demonstrating their potential in applications such as coatings, adhesives, and composites. diva-portal.org

The thermal properties of biodegradable polyesters derived from biorenewable feedstocks are a critical aspect of their performance. The table below shows a comparison of thermal properties for different types of biodegradable polyesters.

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |

| Poly(lactic acid) (PLA) | 60-65 | 170-180 | ~350 |

| Poly(butylene succinate) (PBS) | -32 | 115 | ~350 |

| Tall Oil-Based Polyester (B1180765) | -10 to 20 | 80-120 | ~320 |

Note: The data for the tall oil-based polyester is a representative range based on published research and can vary depending on the specific monomer composition and synthesis method. nih.govresearchgate.netresearchgate.netbohrium.com

Advanced Lubricant Additive Chemistry and Tribological Studies

The molecular structure of Einecs 265-778-8, featuring long fatty acid chains and polar functional groups, makes it a candidate for use as a lubricant additive. These additives are crucial for enhancing the performance of base oils by reducing friction and wear between moving surfaces.

The primary function of lubricant additives derived from fatty acids is to form a protective film on the lubricated surfaces. This film, often referred to as a boundary film, prevents direct metal-to-metal contact, especially under high load and low-speed conditions where a full hydrodynamic film cannot be maintained. The polar heads of the fatty acid derivatives adsorb onto the metal surfaces, while their long hydrocarbon tails form a low-shear-strength layer. This layer reduces the coefficient of friction and minimizes wear. researchgate.netdiva-portal.orgmdpi.commdpi.com

Tribological studies, which involve the measurement of friction, wear, and lubrication, are essential for evaluating the performance of lubricant additives. Standardized tests, such as the four-ball test and pin-on-disk test, are used to quantify the coefficient of friction and the wear scar diameter on test specimens. Research on fatty acid-based additives has demonstrated their ability to significantly improve the lubricity of base oils. For example, the addition of tall oil fatty acid has been shown to reduce both the wear scar diameter and the coefficient of friction in ultra-low sulfur diesel. researchgate.net

The following table presents typical tribological data for a base oil with and without the addition of a tall oil-based anti-wear additive.

| Lubricant | Coefficient of Friction | Wear Scar Diameter (mm) |

| Base Oil | 0.12 | 0.55 |

| Base Oil + 1% Tall Oil Additive | 0.08 | 0.40 |

Note: This data is representative of findings from tribological studies on fatty acid-based lubricant additives and is not specific to Einecs 265-778-8. researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govdiva-portal.orgacs.org

Mechanisms of Viscosity Modification and Friction Reduction

Fatty acid-polyamine derivatives, such as amidoamines and imidazolines, function as effective friction modifiers in lubricating oils. nih.govgoogle.comjustia.com The primary mechanism involves the formation of a thin, adsorbed film on metal surfaces. The polar amine groups exhibit a strong affinity for the metal, creating a durable boundary layer. nih.gov The non-polar fatty acid chains extend into the lubricant, allowing for easy shear between molecular layers and thereby reducing the coefficient of friction. google.com This action is particularly crucial in preventing energy loss in internal combustion engines and gearboxes, contributing to improved fuel economy. justia.comepo.org

These compounds can be classified as neutral agents that can be converted to cationic agents, which enhances their film-forming and surface-active properties. colonialchem.com The effectiveness of these friction modifiers is influenced by the molecular structure, including the length and saturation of the fatty acid chain and the specific polyamine used. nih.gov

Table 1: Tribological Properties of Fatty Acid Amide Additives in Base Oil

| Additive Concentration | Base Stock | Wear Scar (mm) | Weld Load (N) | Coefficient of Friction |

|---|---|---|---|---|

| 1% | 150N | Data not available | Data not available | Reduced |

| 3% | 150N | Data not available | Data not available | Reduced |

| 5% | 150N | Data not available | Data not available | Reduced |

| 1% | 500N | Data not available | Data not available | Reduced |

| 3% | 500N | Data not available | Data not available | Reduced |

| 5% | 500N | Data not available | Data not available | Reduced |

Wear Protection and Anti-scoring Properties at Interfaces

The same film-forming mechanism that reduces friction also provides significant wear protection. The adsorbed layer of fatty acid-polyamine derivatives acts as a physical barrier between moving surfaces, preventing direct metal-to-metal contact under high-pressure (Extreme Pressure - EP) and boundary lubrication conditions. nih.gov This barrier minimizes adhesion, abrasion, and surface fatigue, which are the primary causes of wear and scoring.

Functionalization of Paper and Cellulose-Based Materials

The application of fatty acid derivatives extends to the modification of cellulosic materials, enhancing their functional properties for packaging and other uses.

Sizing Agent Functionality and Water Resistance Enhancement

Fatty acids and their salts are well-established internal sizing agents in the papermaking industry. google.com Sizing agents are added to the paper pulp to increase the paper's resistance to penetration by liquids, particularly water. nguyenstarch.com The mechanism involves precipitating the fatty acid salt onto the cellulose (B213188) fibers, typically using a polyvalent metal salt like alum. google.com This creates a hydrophobic surface on the fibers, preventing water from wicking through the paper structure. researchgate.net

The use of fatty acid-based sizing is crucial for papers that require resistance to both aqueous solutions and organic solvents. google.com By modifying the surface energy of the cellulose fibers, these agents ensure the paper is suitable for printing and writing without ink bleed. celso-foelkel.com.br The long hydrocarbon chain of the fatty acid is essential for imparting this hydrophobicity. researchgate.net

Table 2: Effect of Sizing Agents on Paper Properties

| Sizing Agent Type | Application Method | Primary Function | Resulting Property |

|---|---|---|---|

| Fatty Acid Salts | Internal (Pulp Slurry) | Increase hydrophobicity of fibers | Water Resistance |

| Alkenyl Succinic Anhydride (B1165640) (ASA) | Internal (Pulp Slurry) | Covalent bonding with cellulose | Water Resistance |

| Modified Starches | Surface (Size Press) | Form a surface film | Improved Printability, Strength |

This table provides a comparative overview of common sizing agents and their functions in papermaking. google.comnguyenstarch.com

Development of Antimicrobial Cellulose Composites via Chemical Modification

Research has demonstrated that cellulose-based materials can be endowed with antimicrobial properties through chemical modification with fatty acid derivatives. najah.edu By covalently attaching fatty amines to the cellulose backbone, it is possible to create films that inhibit the growth of bacteria. najah.edu The antimicrobial activity is attributed to the long hydrocarbon chains of the fatty acids and the cationic nature of the amine groups, which can disrupt the cell membranes of microorganisms. nih.gov

Studies have shown that cellulose membranes modified with compounds based on fatty acids and amino acids exhibit strong and long-lasting antimicrobial activity against bacteria such as S. aureus and S. epidermidis. nih.govresearchgate.net These functionalized materials show significant potential for applications in active food packaging and medical textiles, where preventing microbial growth is critical. najah.edunih.gov The effectiveness of these composites can be significant, with some films preventing the growth of gram-positive bacteria by 99.99%. najah.edu

Flocculation and Coagulation Mechanisms in Water Treatment Systems

In water and wastewater treatment, flocculation is a critical step for removing suspended fine particles. malvernpanalytical.comenva.com Flocculants are chemicals that promote the aggregation of these particles into larger clumps, or "flocs," which can then be easily removed by sedimentation or filtration. getchemready.comderypol.com

Cationic surfactants, including imidazoline (B1206853) derivatives from fatty acids and polyamines, can function as effective flocculants. encyclopedia.pub The process begins with coagulation, where charges on the suspended particles are neutralized, allowing them to come closer together. getchemready.com Following this, the long-chain polymer flocculant is added. The mechanism involves the polymer chains adsorbing onto multiple destabilized particles, acting as a bridge to bind them together into larger aggregates. nih.gov The cationic charge on the polyamine headgroup helps to neutralize the typically negative charge of colloidal particles in water, while the long polymer structure facilitates the bridging mechanism. derypol.comencyclopedia.pub This leads to enhanced solid-liquid separation, clarifying the water. derypol.com

Mineral Flotation Reagent Chemistry and Selectivity

Froth flotation is a widely used process for separating valuable minerals from gangue. arkema.com The process relies on chemical reagents that selectively render the surface of the desired mineral hydrophobic, allowing it to attach to air bubbles and float to the surface for collection.

Fatty acids and their derivatives, including fatty amines, are commonly used as collectors in the flotation of non-sulfide minerals such as iron ores, phosphates, and feldspars. arkema.comtecnologiammm.com.brresearchgate.net As anionic collectors, fatty acids primarily adsorb onto positively charged mineral surfaces or cationic sites. mdpi.com The carboxylate head group interacts with the mineral surface, while the hydrophobic hydrocarbon tail orients towards the aqueous phase, making the particle water-repellent. tecnologiammm.com.br

Conversely, fatty amines act as cationic collectors. The amine group adsorbs onto negatively charged mineral surfaces (like quartz), making them floatable. The selectivity of these collectors is highly dependent on factors such as the pH of the pulp, the chain length of the fatty acid or amine, and the presence of other modifying reagents. researchgate.netresearchgate.net Tetraethylenepentamine (TEPA) itself is noted for its use as a mineral processing aid, highlighting the utility of this class of compounds in the mining industry. atamanchemicals.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Einecs 265-778-8 |

| Fatty acids, C16-18 and C18-unsatd., reaction products with tetraethylenepentamine |

| Tetraethylenepentamine (TEPA) |

| Amidoamines |

| Imidazolines |

| Alum (Aluminum Sulfate) |

| Alkenyl Succinic Anhydride (ASA) |

| S. aureus (Staphylococcus aureus) |

| S. epidermidis (Staphylococcus epidermidis) |

| Quartz |

| Iron Ores |

| Phosphates |

Environmental Biogeochemistry and Degradation Pathways of Tall Oil Polyethylenepolyamine Condensates

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The primary route of environmental degradation for Tall Oil-Polyethylenepolyamine Condensates is expected to be biodegradation, driven by microbial activity in both water and soil.

Microbial Degradation Pathways and Enzyme Systems

The key to the biodegradation of these condensates lies in the cleavage of the amide bond that links the tall oil fatty acid and the polyethylenepolyamine moieties. This initial step is likely carried out by a class of enzymes known as amidases (or acylamidases), which catalyze the hydrolysis of amides. wikipedia.org

Microorganisms such as Pseudomonas aeruginosa and Aeromonas hydrophila have been shown to degrade fatty acid amides. nih.gov The general pathway involves the enzymatic hydrolysis of the amide bond, which releases the fatty acid and the corresponding amine. nih.govnih.gov In the case of Tall Oil-Polyethylenepolyamine Condensates, this would result in the formation of tall oil fatty acids and polyethylenepolyamines.

Following this initial hydrolysis, the resulting products are further metabolized by microorganisms. The tall oil fatty acids are readily biodegradable and are metabolized through beta-oxidation, a common pathway for fatty acid degradation. nih.gov The ultimate biodegradability of the entire condensate molecule then largely depends on the biodegradability of the released polyethylenepolyamine portion. nih.gov

Table 1: Key Enzymes in the Biodegradation of Fatty Acid Amides

| Enzyme Class | Function | Relevance to Tall Oil-Polyethylenepolyamine Condensates |

| Amidase (Acylamidase) | Catalyzes the hydrolysis of amide bonds. wikipedia.org | Responsible for the initial cleavage of the condensate into tall oil fatty acids and polyethylenepolyamines. |

| Fatty Acid Amide Hydrolase (FAAH) | A specific type of serine hydrolase that degrades fatty acid amides. nih.gov | May play a role in the initial hydrolysis step. |

| Lipase | While primarily acting on esters, some lipases may exhibit limited amidase activity. | Could potentially contribute to the initial breakdown, although likely to a lesser extent than specific amidases. |

Influence of Environmental Factors on Biodegradation Kinetics

The rate and extent of biodegradation of Tall Oil-Polyethylenepolyamine Condensates are significantly influenced by various environmental factors.

Table 2: Influence of Environmental Factors on Biodegradation

| Factor | Influence on Biodegradation Kinetics |

| pH | Microbial metabolism, enzyme stability, and activity are highly pH-dependent. nih.gov The optimal pH for the activity of amidases and other relevant enzymes will dictate the rate of degradation. Studies on other fatty acids have shown that pH can affect both the rate and the composition of degradation products. mdpi.comfrontiersin.org |

| Temperature | Temperature affects microbial growth rates and enzyme kinetics. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. The fatty acid composition of microorganisms can also change with temperature, which may indirectly affect their ability to degrade these condensates. frontiersin.orgnih.gov |

| Nutrient Availability | The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and activity. A lack of these nutrients can limit the rate of biodegradation. |

| Oxygen Availability | Aerobic conditions are generally more favorable for the complete mineralization of organic compounds. The initial hydrolysis of the amide bond can occur under both aerobic and anaerobic conditions, but the subsequent degradation of the fatty acid component is more efficient in the presence of oxygen. |

| Bioavailability | The physical state of the condensate and its interaction with the surrounding matrix (water or soil) will affect its availability to microorganisms. As these compounds have surfactant properties, their partitioning between water, soil, and sediment will play a crucial role. |

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of Tall Oil-Polyethylenepolyamine Condensates in the environment, although likely to a lesser extent.

The primary abiotic degradation process for the amide linkage in these condensates is hydrolysis . This reaction involves the cleavage of the amide bond by water. The rate of hydrolysis is influenced by pH and temperature. Generally, amide hydrolysis is slow at neutral pH but can be accelerated under acidic or alkaline conditions. acs.org

Photolysis , or degradation by sunlight, may also play a role, particularly in sunlit surface waters. The extent of photolysis will depend on the specific chemical structure of the condensate and its ability to absorb light in the environmentally relevant UV spectrum. Some studies have investigated the photoxidation of amides, which could be a potential degradation pathway. acs.org

Oxidation by reactive species present in the environment, such as hydroxyl radicals, could also contribute to the degradation of these compounds.

Environmental Distribution and Partitioning Behavior in Complex Matrices

The environmental distribution of Tall Oil-Polyethylenepolyamine Condensates is governed by their physicochemical properties. These compounds are surface-active agents, meaning they will tend to accumulate at interfaces between water and other phases.

Due to the long fatty acid chains, these condensates are expected to have low water solubility and a tendency to adsorb to soil organic matter and sediment. The polyethylenepolyamine portion of the molecule is hydrophilic and can be protonated in environmental waters, giving the molecule a cationic character. This cationic nature will further enhance its sorption to negatively charged surfaces such as clay minerals and organic matter in soil and sediment.

This strong partitioning to solid phases will reduce the concentration of the condensates in the water column but may lead to their accumulation in soils and sediments. This partitioning behavior also has implications for their bioavailability to microorganisms.

Fate of Reaction By-products and Degradation Intermediates

The degradation of Tall Oil-Polyethylenepolyamine Condensates will result in the formation of several intermediate products.

Incomplete degradation of the fatty acid chains through beta-oxidation could lead to the formation of shorter-chain fatty acids. Similarly, the microbial degradation of polyethylenepolyamines can produce a variety of smaller amine compounds.

Furthermore, during the manufacturing process of these condensates, various by-products may be formed. These can include unreacted starting materials (tall oil fatty acids and polyethylenepolyamines) and other condensation products. The environmental fate of these by-products would need to be considered as part of a comprehensive environmental assessment.

Future Research Directions and Emerging Paradigms for Tall Oil Polyethylenepolyamine Chemistry

Integration with Green Chemistry Principles and Sustainable Manufacturing

The production of tall oil-polyethylenepolyamine adducts is inherently aligned with some green chemistry principles due to its use of a bio-based, non-food-competitive feedstock. researchgate.netkratonpolymers.cn Tall oil is a byproduct of the paper pulping process, making it a renewable and sustainable raw material. akro-plastic.combisleyinternational.com However, future research is focused on further enhancing the green credentials of the entire manufacturing lifecycle.

Key research areas include:

Greener Synthesis Protocols: Efforts are underway to develop more sustainable production processes. This includes exploring solvent-free reaction conditions and utilizing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption and minimize waste. uni-bayreuth.dersc.org

Bio-based Polyamines: While tall oil provides the renewable acid component, research is active in sourcing polyamines from renewable feedstocks to create fully bio-based polyamides. rsc.org For instance, vegetable oils are being investigated as precursors for bio-based amino crosslinkers. rsc.org

Circular Economy Approaches: Investigating the chemical recycling of these polyamide products is a critical future direction. Research into processes like hydrolysis could allow for the recovery of the monomeric fatty acids and polyamines, creating a closed-loop system and enhancing environmental sustainability. uni-bayreuth.de

Advanced Spectroscopic and Chromatographic Techniques for Real-time Monitoring of Reactions

The synthesis of "Fatty acids, tall-oil, reaction products with polyethylenepolyamines" results in a complex mixture of oligomers. asme.org A deeper understanding and control of the amidation reaction are crucial for tailoring the final product's properties. Future research is leveraging advanced analytical techniques for real-time, in-situ monitoring.

Emerging Analytical Paradigms:

In-situ Spectroscopy: Techniques like ReactIR™ (in-situ Fourier Transform Infrared Spectroscopy) allow for the real-time tracking of key reactants and intermediates during the amidation process. mt.com By monitoring the unique infrared absorbances of the carboxylic acid, amine, and the forming amide bond, researchers can precisely determine reaction kinetics, endpoints, and the stability of intermediates. mt.comcreative-proteomics.com

Real-time Mass Spectrometry (MS): The development of integrated electrochemical-mass spectrometry platforms enables the continuous, real-time monitoring of amidation reactions. xml-journal.net This powerful technique can identify key intermediates, even short-lived ones, providing unprecedented insight into the reaction mechanism. xml-journal.net

Advanced Chromatography: While traditional HPLC is used for offline analysis, modern techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offer faster and more detailed characterization of the complex product mixture. creative-proteomics.comnih.gov

The table below summarizes the advantages of applying these advanced techniques to the study of tall oil-polyethylenepolyamine reactions.

| Analytical Technique | Information Gained | Advantage for Research |

| In-situ FT-IR (ReactIR™) | Real-time concentration profiles of reactants, intermediates, and products. Reaction kinetics and endpoint determination. mt.com | Optimization of reaction parameters (temperature, time), process control, and safety. mt.com |

| Real-time Mass Spectrometry | Identification of reactive intermediates and byproducts. Mechanistic pathway elucidation. xml-journal.net | Deeper understanding of complex reaction mechanisms, enabling more precise synthesis control. xml-journal.net |

| UHPLC-MS | Detailed separation and identification of oligomeric products and isomers. nih.gov | Accurate characterization of product composition and purity, linking synthesis to performance. nih.gov |

Rational Design of High-Performance Adducts for Niche Applications

The versatility of tall oil-polyethylenepolyamine chemistry allows for the creation of a wide range of adducts with tailored properties. Future research is moving beyond empirical formulation towards a rational design approach, using computational tools and a deep understanding of structure-property relationships to develop high-performance materials for specific, niche applications.

Key Application Areas for Designed Adducts:

High-Performance Coatings and Adhesives: The polyamide structures formed provide excellent adhesion, chemical resistance, and flexibility, making them valuable as curing agents for epoxy resins in high-performance coatings for industrial and marine applications. asme.orgkraton.com Rational design can further enhance properties like gloss, water resistance, and adhesion to specific substrates. bisleyinternational.comkraton.com

Advanced Asphalt (B605645) Binders: These adducts are used as anti-stripping agents and emulsifiers in asphalt, improving the durability and moisture resistance of pavements. By fine-tuning the molecular structure, researchers aim to develop next-generation additives that can perform under extreme weather conditions and with recycled asphalt materials.

Specialty Corrosion Inhibitors: The amine and amide functionalities in these compounds allow them to form a protective film on metal surfaces, inhibiting corrosion. ontosight.ai Designing molecules with optimal chain lengths and functional group densities can lead to highly efficient corrosion inhibitors for challenging environments, such as in the oil and gas industry. atamankimya.comresearchgate.net

Cross-disciplinary Research with Nanotechnology and Biotechnology

The unique chemical nature of tall oil-polyethylenepolyamine adducts makes them promising candidates for integration with other scientific fields, opening up novel applications in nanotechnology and biotechnology.

Emerging Interdisciplinary Frontiers:

Nanotechnology: The amphiphilic (having both water-loving and oil-loving parts) nature of these molecules makes them suitable for creating and stabilizing microemulsions. ontosight.aigoogle.com This has applications in enhanced oil recovery and the formulation of advanced drilling fluids. google.commdpi.com Research is exploring their use as surface-modifying agents for nanoparticles, creating functionalized nanomaterials for use in composites, coatings, and sensors. mdpi.comdokumen.pub

Biotechnology and Biomedical Applications: The bio-based origin of the tall oil component is a significant advantage. researchgate.net While extensive research is required, there is potential to explore these compounds for applications such as drug delivery systems or as components in the synthesis of biodegradable materials. ontosight.aiontosight.ai The ability to form micelles or vesicles in aqueous solutions could be harnessed for encapsulating active ingredients. Furthermore, esterified derivatives of tall oil fatty acids are being investigated for their potential as components in biodiesel fuel, highlighting the versatility of the feedstock. researchgate.netelpub.ru

This cross-disciplinary approach promises to unlock new functionalities and expand the application spectrum of these versatile bio-based chemicals far beyond their traditional uses.

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing Einecs 265-778-8?

Methodological Answer: Synthesis typically follows established protocols for similar compounds, with modifications based on solubility and reactivity. For characterization:

- Spectroscopic Analysis : Use NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups and structural integrity .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and purity .

- Chromatography : HPLC or GC-MS can assess purity (>95% recommended for reproducibility) .

Q. How to design a baseline study to assess the compound’s physicochemical properties?

Methodological Answer:

- Solubility : Use shake-flask method in solvents (water, DMSO, ethanol) at 25°C .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Thermal Behavior : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity data for Einecs 265-778-8 under varying pH conditions?

Methodological Answer:

- Systematic Replication : Reproduce conflicting studies with controlled variables (e.g., buffer ionic strength, temperature) .

- Advanced Analytics : Use in-situ FTIR or Raman spectroscopy to monitor real-time reaction intermediates .

- Statistical Validation : Apply ANOVA to compare datasets and identify outlier sources (e.g., impurity interference) .

Q. What methodologies optimize catalytic applications of Einecs 265-778-8 while minimizing byproduct formation?

Methodological Answer:

- DoE (Design of Experiments) : Use response surface methodology to model catalyst loading vs. yield .

- In-situ Monitoring : Deploy UV-Vis spectroscopy to track byproduct formation kinetics .

- Post-reaction Analysis : Employ LC-MS to identify and quantify byproducts, correlating results with reaction conditions .

Q. How to validate computational models predicting Einecs 265-778-8’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs) .

- Experimental Validation : Compare in vitro binding assays (SPR/ITC) with computational ΔG values .

- Error Analysis : Calculate root-mean-square deviation (RMSD) between predicted and observed binding poses .

Key Considerations for Academic Research

- Reproducibility : Document all deviations from published protocols, including equipment calibration and solvent batch variations .

- Ethical Compliance : Disclose potential hazards (e.g., toxicity) in methodology sections, adhering to institutional review standards .

- Data Transparency : Archive raw datasets (spectra, chromatograms) in repositories like Zenodo or Figshare for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.